molecular formula C36H37F2NO5 B607625 吉美鲁卡司 CAS No. 1232861-58-3

吉美鲁卡司

货号 B607625
CAS 编号: 1232861-58-3
分子量: 601.69
InChI 键: SILHYVDKGHXGBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gemilukast, also known as ONO-6950, is an orally active and potent dual cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2) antagonist . It has IC50s of 1.7, 25 nM for human CysLT1 and CysLT2, respectively . It is currently being evaluated for the treatment of asthma .


Molecular Structure Analysis

Gemilukast has a molecular formula of C36H37F2NO5 and a molecular weight of 601.68 . The structure was solved by direct methods and expanded using Fourier techniques . The space group was determined to be P-1 .


Chemical Reactions Analysis

Gemilukast is a click chemistry reagent, meaning it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Further details about its chemical reactions are not available in the current resources.


Physical And Chemical Properties Analysis

Gemilukast is a solid substance with a solubility of 250 mg/mL in DMSO (ultrasonic) . It has a molecular weight of 601.68 .

科学研究应用

  1. 吉美鲁卡司已被确认为 CysLT1 和 CysLT2 的口服活性双重拮抗剂,它们是参与哮喘病理生理的受体。它具有独特的结构,具有三键和二羧酸部分。在研究中,吉美鲁卡司对人 CysLT1 表现出 1.7 nM 的 IC50 值的拮抗活性,对人 CysLT2 表现出 25 nM 的拮抗活性。它在豚鼠哮喘模型中显示出有效的功效,减少了白三烯 (LTC4 和 LTD4) 和抗原激发引起的支气管收缩。这些发现表明其在哮喘治疗中的潜在疗效,目前正在 II 期临床试验中进行评估 (Itadani 等,2015).

  2. 此外,吉美鲁卡司在其他研究应用中的作用也值得注意,例如急性髓性白血病 (AML) 的遗传模型、小动物研究成像和各种癌症研究,尽管这不是这些研究的中心重点。这些领域涉及基因工程小鼠 (GEM) 模型,这些模型对于理解癌症和 AML 等疾病至关重要。GEM 模型还用于新药和疗法的临床前测试,深入了解疾病机制和人类疾病的潜在治疗策略 (McCormack、Bruserud 和 Gjertsen,2008), (Fine 等,2014).

  3. 此外,还重点介绍了基因工程微生物 (GEM) 在生物修复、化学预防以及它们在生物技术和系统医学中的应用的研究。这些研究讨论了 GEM 在各个领域的潜力,包括它们在环境污染物生物修复和理解疾病中的代谢过程中的作用 (Sayler 和 Ripp,2000), (Abate-Shen 等,2008), (Zhang 和 Hua,2016).

安全和危害

Gemilukast is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

属性

IUPAC Name

4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILHYVDKGHXGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemilukast

CAS RN

1232861-58-3
Record name Gemilukast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232861583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEMILUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I6GGX6D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound (30 mg) prepared in Example 14 (2) was dissolved in methyl tertiary butyl ether (2.4 mL) at 60° C. The solution was cooled to room temperature to induce crystallization. The precipitated solid was filtered and dried under reduced pressure to obtain the title compound (24 mg).
Name
compound
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One

Citations

For This Compound
41
Citations
S Itadani, K Yashiro, Y Aratani… - Journal of Medicinal …, 2015 - ACS Publications
An orally active dual CysLT 1 and CysLT 2 antagonist possessing a distinctive structure which consists of triple bond and dicarboxylic acid moieties is described. Gemilukast (ONO-6950…
Number of citations: 24 pubs.acs.org
Y Murase, K Takayama, T Uchimoto, H Uchiyama… - Powder Technology, 2022 - Elsevier
… contained Gemilukast, and the variables in these four formulations are the ratio of both Gemilukast and filler and the grade of the lubricant (V1, V2, V3, and V4 in Table 8). Gemilukast …
Number of citations: 5 www.sciencedirect.com
T Yamamoto, J Miyata, M Arita, K Fukunaga… - Respiratory …, 2019 - Elsevier
Asthma is an allergic disorder with dominant type 2 airway inflammation, and its prevalence is increasing worldwide. Inhalation of corticosteroids is the primary treatment for asthma …
Number of citations: 16 www.sciencedirect.com
GM Gauvreau, LP Boulet, JM FitzGerald… - Allergy, 2016 - Wiley Online Library
… ONO-6950 (gemilukast) is a selective cysLT 1/2 receptor antagonist 17. In guinea pigs, ONO-6950 inhibited LTC 4 -induced bronchoconstriction (a cysLT 1 /LT 2- dependent response) …
Number of citations: 22 onlinelibrary.wiley.com
CF Marques, MM Marques, GC Justino - Pharmaceuticals, 2022 - mdpi.com
Increasing environmental distress is associated with a growing asthma incidence; no treatments are available but montelukast (MTK)—an antagonist of the cysteinyl leukotrienes …
Number of citations: 10 www.mdpi.com
WS Powell - Clinical Science, 2021 - portlandpress.com
Eicosanoids comprise a group of oxidation products of arachidonic and 5,8,11,14,17-eicosapentaenoic acids formed by oxygenases and downstream enzymes. The two major …
Number of citations: 15 portlandpress.com
M NAKAMURA, T IWAMOTO, M JIN… - Chemical Times, 2021 - jglobal.jst.go.jp
International council for harmonization of technical requirements for pharmaceuticals for human use (ICH),“Guideline for elemental impurities, Q3D-(R1)” https://database. ich. org/sites/…
Number of citations: 0 jglobal.jst.go.jp
BM Alomair, HM Al-Kuraishy, AI Al-Gareeb… - Pharmaceuticals, 2022 - mdpi.com
… MK and other CysLTs only block CysLTR1; however, gemilukast inhibits both CysLTR1 and CysLTR2, which can be effective in the management of asthma [20]. Other types of LT …
Number of citations: 18 www.mdpi.com
PS Fan, MJ Sun, D Qin, CS Yuan, XG Chen… - Journal of materials …, 2021 - pubs.rsc.org
… CysLT1 has a higher affinity for pranlukast, zafirlukast, montelukast, mk-571, and pranlukast, while CysLT2 exhibits high affinity for gemilukast (ono-6950) and bay-u9773. …
Number of citations: 7 pubs.rsc.org
TT Talele - Journal of Medicinal Chemistry, 2020 - ACS Publications
The use of an acetylene (ethynyl) group in medicinal chemistry coincides with the launch of the Journal of Medicinal Chemistry in 1959. Since then, the acetylene group has been …
Number of citations: 80 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。